
5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine, leading to the formation of pyrazoles.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate nucleophiles under suitable conditions.
Common reagents used in these reactions include bromine, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester involves its interaction with specific molecular targets. The compound’s pyrazole ring can engage in tautomerism, influencing its reactivity and biological activity . This tautomerism may affect the compound’s ability to bind to enzymes or receptors, thereby modulating various biochemical pathways .
Comparación Con Compuestos Similares
5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H13BrN2O2 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
ethyl 5-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-12(14)16(15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Clave InChI |
QUFFCKSGFXLNCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


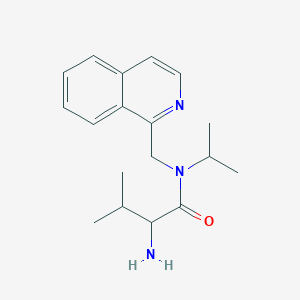
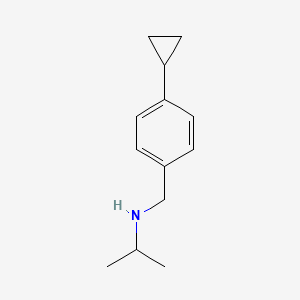
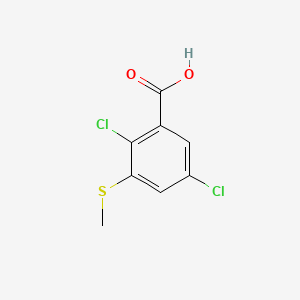
![3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14772665.png)
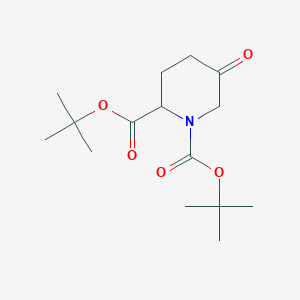
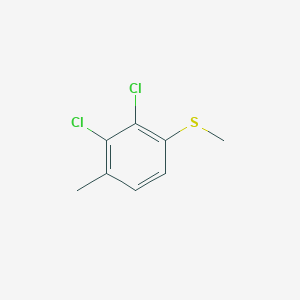
![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)
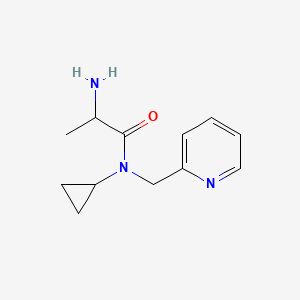
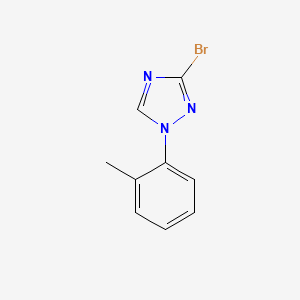
![1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
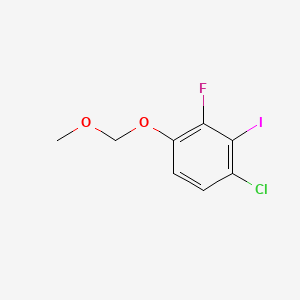
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)
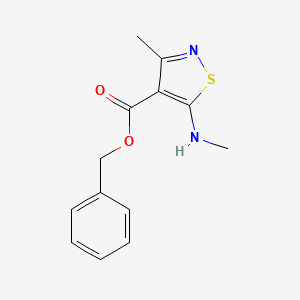
![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
